N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to a pyrazole-thiophene-ethyl substituent. The benzofuran moiety is a bicyclic aromatic system, while the pyrazole ring incorporates a thiophen-2-yl group at position 3 and a methyl group at position 3. Although direct data on its biological activity are unavailable in the provided evidence, its design aligns with compounds studied for antibacterial, anti-inflammatory, or central nervous system (CNS) applications .
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-11-15(18-7-4-10-25-18)21-22(13)9-8-20-19(23)17-12-14-5-2-3-6-16(14)24-17/h2-7,10-12H,8-9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVOSMQOPLSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-Hydroxybenzaldehyde
The benzofuran core can be efficiently constructed from 2-hydroxybenzaldehyde (salicylaldehyde) through a one-step cyclization reaction with α-haloacetic acid derivatives.
Table 1. Reaction Conditions for Benzofuran Core Formation
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | Ethyl bromoacetate | Potassium carbonate | Acetone | Reflux | 4-6 h | 75-85 |
| 2-Hydroxybenzaldehyde | Chloroacetic acid | Potassium hydroxide | Dimethylformamide | 80-100°C | 3-5 h | 70-80 |
Palladium-Catalyzed Approach
A palladium-catalyzed approach can be utilized for the synthesis of benzofuran-2-carboxylic acid, starting from 2-iodophenol and but-3-yn-1-ol.
This method involves Palladium(II) acetate (0.3 mmol, 0.224 g) and Copper(I) iodide (0.3 mmol, 0.06 g) with dry triethylamine (12.0 mL, 0.5 M) as solvent, yielding 2-(benzofuran-2-yl)ethan-1-ol in 88% yield, which can be further oxidized to the carboxylic acid.
Direct C-H Functionalization
The synthesis of benzofuran-2-carboxamides can be accomplished through directed C-H functionalization using 8-aminoquinoline as a directing group, followed by transamidation chemistry.
Table 2. C-H Functionalization Conditions for Benzofuran Derivatives
| Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Benzofuran-2-carboxamide | Aryl iodide | Palladium(II) acetate | - | Potassium carbonate | Toluene | 110 | 75-92 |
| Benzofuran-2-carboxamide | Aryl bromide | Palladium(II) acetate | Triphenylphosphine | Cesium carbonate | Dimethylformamide | 120 | 65-85 |
Preparation of 5-methyl-3-(thiophen-2-yl)-1H-pyrazole Component
Claisen-Schmidt Condensation Approach
The synthesis of thiophene-substituted pyrazoles can be achieved via a Claisen-Schmidt condensation followed by cyclization with hydrazine. This approach begins with 2-acetylthiophene, which undergoes condensation with an appropriate aldehyde to form an α,β-unsaturated carbonyl intermediate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Table 3. Synthesis of Thiophene-Substituted Pyrazoles
| Starting Material | Condensation Agent | Catalyst | Cyclization Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Acetylthiophene | Benzaldehyde | Acid catalyst (Sulfuric acid/Hydrochloric acid) | Hydrazine hydrate | Ethanol | Microwave, 15-20 min | 80-90 |
| 2-Acetylthiophene | Benzaldehyde | Potassium hydroxide/Sodium hydroxide | Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 75-85 |
For the synthesis of the specific 5-methyl-3-(thiophen-2-yl)-1H-pyrazole component, the reaction of 2-acetylthiophene with a suitable one-carbon source like dimethylformamide dimethyl acetal, followed by cyclization with methylhydrazine, provides a direct route to the desired structure.
Methylation of Pyrazole Ring
The methylation at the 5-position of the pyrazole ring can be achieved through controlled alkylation reactions or by utilizing appropriately substituted hydrazines during pyrazole formation.
Table 4. Methylation Methods for Pyrazole Derivatives
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Position Selectivity | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-(Thiophen-2-yl)-1H-pyrazole | Methyl iodide | Potassium carbonate | Acetone | RT to 60 | 6-12 | Mixed (N-methyl and C-methyl) | 60-70 |
| 3-(Thiophen-2-yl)-1H-pyrazole | Dimethyl sulfate | Sodium hydride | Dimethylformamide | 0 to RT | 4-8 | N-methylation predominant | 70-80 |
| Thiophene-2-carbohydrazide | 2,4-Pentanedione | Catalytic Hydrochloric acid | Ethanol | Reflux | 3-5 | 5-methyl selective | 75-85 |
Vilsmeier-Haack Reaction Approach
The Vilsmeier-Haack reaction can be employed to prepare key intermediates for the synthesis of pyrazole derivatives with thiophene substituents. This approach involves the formation of a Vilsmeier complex, which reacts with the thiophene substrate to introduce formyl groups that can be further modified.
Preparation of Ethylamine Linker
N-Alkylation of Pyrazole
The ethylamine linker can be introduced through N-alkylation of the pyrazole nitrogen with an appropriate halogenated ethylamine derivative.
Table 5. N-Alkylation Conditions for Pyrazole Derivatives
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole | N-(2-bromoethyl)phthalimide | Potassium carbonate | Dimethylformamide | 60-80 | 8-12 | 65-75 |
| 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole | 2-Bromoethylamine hydrobromide | Cesium carbonate | Acetonitrile | 60-70 | 6-10 | 60-70 |
| 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole | 2-Chloroethylamine hydrochloride | Sodium hydride | Tetrahydrofuran | 0 to RT | 12-24 | 55-65 |
Gabriel Synthesis Approach
The Gabriel synthesis provides a method for introducing the protected ethylamine linker, which can be subsequently deprotected. This approach involves the reaction of 5-methyl-3-(thiophen-2-yl)-1H-pyrazole with N-(2-bromoethyl)phthalimide to form a protected intermediate, followed by deprotection with hydrazine to yield the free amine.
The deprotection step typically involves hydrazine hydrate in ethanol or methanol at reflux conditions for 2-4 hours, yielding the free amine in 80-90% yield.
Coupling Strategies
Carbodiimide-Mediated Coupling
The amide bond formation between benzofuran-2-carboxylic acid and 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine can be achieved through carbodiimide-mediated coupling.
Table 6. Carbodiimide Coupling Conditions
| Carboxylic Acid | Amine | Coupling Agent | Additive | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Benzofuran-2-carboxylic acid | 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Hydroxybenzotriazole | N,N-Diisopropylethylamine | Dichloromethane | RT | 12-24 | 75-85 |
| Benzofuran-2-carboxylic acid | 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine | Dicyclohexylcarbodiimide | 4-Dimethylaminopyridine | Triethylamine | Tetrahydrofuran | 0°C to RT | 6-12 | 70-80 |
| Benzofuran-2-carboxylic acid | 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | N,N-Diisopropylethylamine | Dimethylformamide | RT | 4-8 | 80-90 |
Acid Chloride Method
Conversion of benzofuran-2-carboxylic acid to the corresponding acid chloride provides a reactive intermediate for amide formation.
Table 7. Acid Chloride Formation and Coupling Conditions
| Carboxylic Acid | Chlorinating Agent | Solvent | Temperature | Amine Base | Reaction Time | Overall Yield (%) |
|---|---|---|---|---|---|---|
| Benzofuran-2-carboxylic acid | Thionyl chloride | Dichloromethane | Reflux | Triethylamine/N,N-Diisopropylethylamine | 2-4 h | 70-80 |
| Benzofuran-2-carboxylic acid | Oxalyl chloride | Dichloromethane | 0°C to RT | Pyridine | 1-3 h | 75-85 |
Transamidation Approach
A one-pot, two-step transamidation procedure via intermediate N-acyl-Boc-carbamates provides an efficient method for amide bond formation, as demonstrated in the synthesis of various benzofuran-2-carboxamide derivatives.
Comprehensive Synthetic Routes
Route A: Convergent Synthesis
This route involves the parallel synthesis of benzofuran-2-carboxylic acid and 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine, followed by coupling.
Step 1: Synthesis of benzofuran-2-carboxylic acid from 2-hydroxybenzaldehyde and ethyl bromoacetate, followed by hydrolysis.
Step 2: Preparation of 5-methyl-3-(thiophen-2-yl)-1H-pyrazole via Claisen-Schmidt condensation and cyclization.
Step 3: N-alkylation of the pyrazole with N-(2-bromoethyl)phthalimide, followed by deprotection.
Step 4: Carbodiimide-mediated coupling of the acid and amine components.
Table 8. Overall Yields for Route A
| Step | Reaction | Expected Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Benzofuran formation and hydrolysis | 70-80 | 70-80 |
| 2 | Pyrazole synthesis | 75-85 | - |
| 3 | N-alkylation and deprotection | 60-70 | 45-60 |
| 4 | Amide coupling | 75-85 | 30-50 |
Route B: Linear Synthesis
This approach begins with the preparation of benzofuran-2-carboxylic acid, followed by coupling with 2-bromoethylamine, and finally introducing the pyrazole component.
Step 1: Synthesis of benzofuran-2-carboxylic acid as in Route A.
Step 2: Coupling with 2-bromoethylamine to form N-(2-bromoethyl)benzofuran-2-carboxamide.
Step 3: Preparation of 5-methyl-3-(thiophen-2-yl)-1H-pyrazole as in Route A.
Step 4: Reaction of N-(2-bromoethyl)benzofuran-2-carboxamide with 5-methyl-3-(thiophen-2-yl)-1H-pyrazole.
Table 9. Overall Yields for Route B
| Step | Reaction | Expected Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Benzofuran formation and hydrolysis | 70-80 | 70-80 |
| 2 | Coupling with bromoethylamine | 75-85 | 50-70 |
| 3 | Pyrazole synthesis | 75-85 | - |
| 4 | N-alkylation with pyrazole | 60-70 | 30-50 |
Route C: Modular Approach
Purification and Characterization
Purification Techniques
The purification of this compound can be achieved through various methods.
Table 11. Purification Methods
| Method | Conditions | Expected Purity (%) | Recovery (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, Ethyl acetate/Hexane or Dichloromethane/Methanol | 95-98 | 85-90 |
| Recrystallization | Ethanol/Water or Ethyl acetate/Hexane | 98-99 | 75-85 |
| Preparative HPLC | C18 column, Acetonitrile/Water gradient | >99 | 70-80 |
Characterization Methods
Comprehensive characterization of this compound is essential for confirming its structure and purity.
Table 12. Expected Spectroscopic Data
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Pyrazole CH: 6.0-6.5 ppm, Thiophene CH: 7.0-7.5 ppm, Benzofuran CH: 7.2-7.7 ppm, NH: 8.0-8.5 ppm, Methyl: 2.2-2.4 ppm |
| ¹³C NMR | Carbonyl C: 160-165 ppm, Aromatic C: 110-150 ppm, Methyl C: 10-15 ppm, Ethyl CH₂: 40-45 ppm |
| IR | N-H stretch: 3300-3500 cm⁻¹, Carbonyl stretch: 1650-1680 cm⁻¹, Aromatic C=C: 1400-1600 cm⁻¹ |
| HRMS | [M+H]⁺ calculated for C₁₇H₁₅N₃O₂S: expected around m/z 326.0958 |
Optimization Strategies
Reaction Condition Optimization
Optimization of reaction conditions for each step can significantly improve the overall yield and purity of the target compound.
Table 13. Key Parameters for Optimization
| Reaction Step | Parameters for Optimization | Potential Improvements |
|---|---|---|
| Benzofuran Formation | Base strength, Solvent polarity, Temperature | Increased yield, Reduced side products |
| Pyrazole Synthesis | Catalyst loading, Reaction time, Microwave conditions | Higher regioselectivity, Improved yield |
| N-Alkylation | Base selection, Solvent system, Reaction temperature profile | Enhanced N-selectivity, Reduced polyalkylation |
| Amide Coupling | Coupling agent selection, Reaction concentration, Reaction time | Cleaner reaction profile, Higher yield |
Catalyst Selection
The choice of catalyst can significantly impact the efficiency of key transformation steps.
Table 14. Catalyst Comparison for Key Steps
| Reaction Step | Catalyst | Advantages | Disadvantages | Optimal Loading |
|---|---|---|---|---|
| Benzofuran Formation | Palladium(II) acetate/Copper(I) iodide | High activity, Functional group tolerance | Cost, Metal residues | 5-10 mol% |
| C-H Functionalization | Palladium(II) acetate | Direct functionalization, Atom economy | Regioselectivity issues | 2-5 mol% |
| Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) | Stability, Commercial availability | Air sensitivity | 1-3 mol% |
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Halogenated or alkylated derivatives of the benzofuran and pyrazole rings.
Scientific Research Applications
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituents, synthesis strategies, and inferred properties.
Structural Analogues with Thiophene Moieties
- Quinolone-Thiophene Derivatives (Foroumadi et al., 2005–2006): Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., from Bioorganic Med. Chem. Lett. 2005) feature a thiophene ring substituted with bromine or methylthio groups, coupled to quinolone antibiotics. These derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5–8 µg/mL . In contrast, the target compound replaces the quinolone core with benzofuran and introduces a pyrazole ring, which may alter antibacterial selectivity or pharmacokinetic properties.
- Pharmacopeial Thiophen-ethyl Amines (PF 43(1), 2017): Compounds like (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide incorporate thiophen-ethyl chains into tetrahydronaphthalene frameworks. These structures are often associated with CNS activity due to their similarity to neurotransmitter analogs .
Benzofuran Derivatives
- N-(5-Ethylamino-thiazol-2-yl)benzofuran Carbohydrazides (–6): Compounds such as N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide feature benzofuran cores linked to thiazole rings via carbohydrazide bonds. These derivatives are synthesized via condensation reactions with aldehydes (e.g., propanal) and characterized by NMR and mass spectrometry . The target compound’s carboxamide group (vs. carbohydrazide) may enhance metabolic stability or bioavailability, as amides are generally less prone to hydrolysis than hydrazides.
- Biphenyl-Thiazol-Benzofuran Hybrids (): The synthesis of N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide involves HATU-mediated coupling and HPLC purification, yielding a molecular weight of 591.14 g/mol .
Heterocyclic System Variations
- Pyrazole vs. For example, thiazole-containing compounds in –6 may exhibit different hydrogen-bonding profiles compared to pyrazole derivatives.
Comparative Data Table
Key Findings and Implications
- Structural Insights: The target compound’s pyrazole-thiophen-ethyl chain distinguishes it from quinolone-thiophene antibiotics and benzofuran-thiazole hybrids. This may confer unique solubility or target-binding properties.
- Synthetic Strategies : HATU-mediated amidation () and aldehyde condensations (–6) are viable routes for analogous compounds, though the target’s synthesis would require optimization for pyrazole incorporation.
- Biological Potential: The antibacterial activity of thiophene-quinolones and CNS relevance of thiophen-ethyl amines suggest the target compound merits evaluation in these areas.
Biological Activity
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that incorporates a benzofuran core, a pyrazole ring, and a thiophene moiety. Its molecular formula is C19H17N3O2S, with a molecular weight of 351.42 g/mol. This compound's unique structural features suggest potential applications in medicinal chemistry due to its anticipated biological activities, including anti-inflammatory , antimicrobial , and anticancer properties.
Structural Characteristics
The compound consists of several functional groups that are commonly associated with bioactive molecules. The presence of the benzofuran and pyrazole rings indicates a potential for diverse pharmacological activities.
| Structural Feature | Description |
|---|---|
| Benzofuran Core | Known for various biological activities, including antioxidant and anti-inflammatory effects. |
| Pyrazole Ring | Often linked to anticancer and antimicrobial properties. |
| Thiophene Moiety | Associated with enhancing the biological activity of compounds through electron-donating properties. |
Anti-inflammatory Activity
Benzofuran derivatives have been documented to exhibit significant anti-inflammatory effects. For example, studies have shown that certain benzofuran compounds can effectively reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1, leading to decreased inflammation in various models .
Preliminary studies on structurally similar compounds suggest that this compound may similarly modulate inflammatory pathways, potentially inhibiting NF-kB activation in macrophages, which is crucial for inflammatory responses.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs display broad-spectrum antimicrobial activity. For instance, certain benzofuran-pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against various bacterial strains .
The mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This compound could potentially share this mechanism due to its structural similarities with known antimicrobial agents.
Anticancer Properties
The anticancer potential of benzofuran derivatives has been explored extensively. Compounds similar to this compound have shown promise in inducing apoptosis in cancer cell lines through various pathways, including mitochondrial pathways that activate caspases .
In vitro studies have indicated that these compounds can significantly increase the activity of apoptotic markers in cancer cells, suggesting their potential as chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the pyrazole core .
- Amide coupling between benzofuran-2-carboxylic acid derivatives and aminoethyl-pyrazole intermediates using catalysts like triethylamine .
- Green chemistry principles , such as solvent selection (e.g., ethanol or dichloromethane) and continuous flow reactors, to enhance sustainability and reduce side reactions .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, particularly distinguishing pyrazole, thiophene, and benzofuran moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~397.5 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including hydrogen-bonding interactions in the carboxamide group .
- In Silico Tools : DFT calculations predict electronic properties and reactive sites for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Analysis Framework :
- Assay Variability : Compare experimental conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in anti-cancer activity may arise from differences in cancer cell models (e.g., HeLa vs. MCF-7) .
- Compound Stability : Assess degradation under storage or assay conditions (e.g., pH, temperature) using stability-indicating HPLC .
- Purity Verification : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity results; orthogonal purity checks (NMR, LC-MS) are critical .
Q. What strategies are recommended for elucidating the compound’s mechanism of action against biological targets?
- Methodological Approaches :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates to quantify inhibition constants (Kᵢ) .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2, tubulin) using software like AutoDock Vina, focusing on hydrogen bonds with the carboxamide group and π-π stacking with aromatic rings .
- Cellular Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (SILAC) can identify downstream pathways modulated by the compound .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- SAR Design Principles :
- Core Modifications : Replace the thiophene ring with furan or phenyl groups to assess impact on lipophilicity and target binding .
- Side-Chain Variations : Introduce alkyl or hydroxyethyl groups at the pyrazole N-1 position to enhance solubility or metabolic stability .
- Bioisosteric Replacement : Substitute the benzofuran ring with indole or quinoline to evaluate potency shifts in enzyme assays .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
